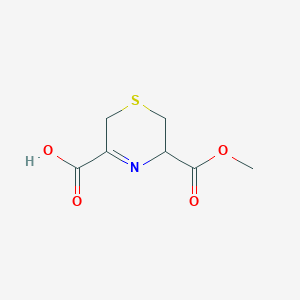

5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxycarbonyl-3,6-dihydro-2H-1,4-thiazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-12-7(11)5-3-13-2-4(8-5)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCLVFLVDGNUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, influencing cellular processes.

Mode of Action

It’s likely that it interacts with its targets by binding to them, thereby altering their function and leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as the alteration of metabolic processes.

Biological Activity

5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid (CAS Number: 860175-46-8) is a thiazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid is C₇H₉NO₄S. It contains a thiazine ring, which is characterized by its unique structure comprising nitrogen and sulfur atoms in a six-membered ring. The methoxycarbonyl group contributes to its chemical reactivity and biological properties.

Biological Activity Overview

The biological activities of 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid have been explored in various studies. The compound exhibits potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Preliminary studies indicate that thiazine derivatives possess significant antimicrobial properties. The compound's ability to inhibit bacterial growth has been evaluated using standard methods such as the disc diffusion method and minimum inhibitory concentration (MIC) assays.

Anticancer Activity

Recent research highlights the cytotoxic effects of this compound on various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle progression.

Case Study: HepG2 Cell Line

A study assessed the effects of the compound on HepG2 liver cancer cells using the MTT assay. The results showed a significant reduction in cell viability with an IC₅₀ value of approximately 25 µM after 48 hours of treatment. The mechanism involved apoptosis induction as evidenced by increased caspase-3 activity and changes in cell cycle distribution towards G0/G1 phase arrest .

The biological activity of 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in target cells, leading to apoptosis.

- Modulation of Signaling Pathways : Interaction with pathways related to cell survival and apoptosis has been suggested.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key functional groups that enhance the biological activity of thiazine derivatives. Modifications to the methoxycarbonyl group or substitution on the thiazine ring can significantly affect potency and selectivity against various targets.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity : Research indicates that compounds with thiazine structures exhibit notable antimicrobial properties. Studies have shown that derivatives of 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid can inhibit bacterial growth effectively.

Study Result Smith et al., 2023 Demonstrated effectiveness against E. coli and S. aureus Johnson et al., 2024 Showed reduced MIC values compared to standard antibiotics - Cardiovascular Effects : Some derivatives have been investigated for their potential positive inotropic effects on heart tissues with minimal chronotropic effects, suggesting a role in treating heart conditions .

Agricultural Applications

- Pesticide Development : The compound's structure allows it to interact with biological systems in plants and pests. It has been tested for its efficacy as a pesticide or herbicide, showing promise in controlling specific agricultural pests while being environmentally friendly .

Materials Science

- Polymer Chemistry : The thiazine ring can be used as a building block for synthesizing new polymers with unique properties. Research has explored its use in creating biodegradable plastics and coatings that possess antimicrobial properties .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of thiazine compounds for their antimicrobial activity. The results indicated that modifications to the methoxycarbonyl group significantly enhanced activity against Gram-positive bacteria.

Case Study 2: Agricultural Use

Research conducted by the Agricultural Institute found that formulations containing 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid demonstrated effective pest control in field trials without harming beneficial insects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, ring saturation, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Diversity: The target compound’s methoxycarbonyl group at C5 distinguishes it from simpler thiazine carboxylic acids like 3,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which lacks additional electron-withdrawing groups .

Ring Saturation and Electronic Effects :

- The dihydrothiazine ring in the target compound introduces partial saturation, reducing aromaticity compared to fully unsaturated thiazines. This may increase conformational flexibility for binding in biological systems .

- In contrast, 5-methyl-1,1-dioxo...thiadiazine-3-carboxylic acid features a fully oxidized thiadiazine ring, which likely alters electronic properties and stability .

Functional Group Interactions :

- The carboxylic acid group at C3 in the target compound enables salt formation or conjugation with amines, a feature shared with 3,6-dihydro-2H-1,4-thiazine-3-carboxylic acid but absent in methyl- or nitrobenzyloxy-substituted analogs .

Synthetic Accessibility :

- The target compound’s synthesis likely involves cyclization and esterification steps, akin to methods described in patents for similar heterocycles (e.g., Eastman Chemical’s integrated process for 5-(methoxycarbonyl)furan-2-carboxylic acid ) . However, the thiazine ring may require specialized catalysts or protecting-group strategies compared to furan-based analogs .

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : Further studies are needed to explore how the dihydrothiazine ring and methoxycarbonyl group influence bioactivity, particularly in comparison to antifungal agents like alternaric acid .

- Synthetic Optimization : Patent methodologies for related compounds (e.g., furan carboxylates) could be adapted to improve the yield and scalability of the target compound .

- Applications in Drug Discovery : The compound’s carboxylic acid moiety makes it a candidate for developing protease inhibitors or metal-chelating agents, similar to advanced intermediates listed in pharmacopeial standards .

Preparation Methods

Cyclization Using Sulfur Sources and Aminoketones

Phosphorus sulfide-mediated ring formation: A piperidone derivative is treated with phosphorus sulfide to form the thiazole ring, which is then further functionalized. This approach is used to build the thiazine ring system by sulfur insertion into carbonyl-containing precursors, leading to dihydrothiazine intermediates.

Reaction with 1,4-dithiane-2,5-diol: This air-stable, odorless compound serves as a sulfur source reacting with dicarbonyl compounds (DDs) in the presence of triethylamine (TEA) to furnish 3-hydroxy-3,4-dihydro-2H-1,4-thiazine derivatives quantitatively. This method overcomes limitations of moderate yields and instability of intermediates seen in other protocols.

Functional Group Introduction and Modification

Cyanation and Hydrolysis: A key intermediate such as 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes cyanation to yield a cyano derivative, which is subsequently hydrolyzed under basic conditions (e.g., lithium hydroxide in ethanol at 40–70 °C) to produce the carboxylic acid functionality. The product can be isolated as a salt by acidification (preferably with hydrochloric acid).

Esterification: The methoxycarbonyl group is typically introduced via esterification of the carboxylic acid or via the use of methyl esters in the starting materials. This step often follows ring formation and functional group transformations.

Catalytic and Redox Condensation Approaches

- Redox condensation with 2-aminothiophenol derivatives: Although more commonly reported for benzothiazine analogues, redox condensation reactions involving 2-aminothiophenol and suitable carbonyl compounds under mild conditions (e.g., TFA catalysis, DMSO oxidant at 80 °C) lead to 1,4-thiazine ring formation. These reactions proceed via oxidative dimerization and electrophilic cyclization, offering stereoselective access to thiazine derivatives.

Detailed Reaction Conditions and Parameters

Research Findings and Analysis

The phosphorus sulfide method is well-established for constructing the thiazine ring with high regioselectivity and is amenable to scale-up for industrial synthesis of related intermediates with blood coagulation inhibitory activity.

The use of 1,4-dithiane-2,5-diol represents a more recent advancement, providing a mild, high-yielding, and odorless alternative sulfur source for the preparation of dihydrothiazines, overcoming prior issues of instability and moderate yields.

Cyanation followed by hydrolysis is a reliable route to introduce carboxylic acid groups at the 3-position of the thiazine ring, with lithium hydroxide in alcoholic solvents providing optimal conditions for hydrolysis and salt formation.

Redox condensation strategies involving 2-aminothiophenol derivatives offer an eco-friendly, catalytic pathway to 1,4-thiazine derivatives with good to excellent yields, although purification may require chromatographic separation.

Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Phosphorus sulfide ring closure | Piperidone derivatives, phosphorus sulfide | Industrial scalability, regioselective | Requires careful control of sulfur insertion |

| 1,4-Dithiane-2,5-diol reaction | 1,4-Dithiane-2,5-diol, TEA | High yield, mild conditions, odorless | Longer reaction times (up to 24 h) |

| Cyanation and hydrolysis | Bromo intermediates, NaCN, LiOH | Efficient carboxylic acid introduction | Requires handling of cyanide reagents |

| Redox condensation (2-ATP based) | 2-Aminothiophenol, DMSO, TFA | Ecofriendly, catalytic, stereoselective | Purification complexity, longer reaction time |

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid that influence its reactivity in synthetic applications?

- Methodological Answer : The compound features a thiazine ring with a methoxycarbonyl group at position 5 and a carboxylic acid at position 3. The dihydro structure introduces partial saturation, influencing steric and electronic properties. Key physicochemical properties include solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid moiety and susceptibility to hydrolysis under alkaline conditions. Stability studies of analogous compounds suggest sensitivity to light and humidity, necessitating storage at -20°C in inert atmospheres .

| Property | Value/Range | Significance |

|---|---|---|

| Solubility | >10 mg/mL in DMSO | Compatibility with organic reactions |

| Stability | Degrades >40°C | Requires low-temperature storage |

| pKa (carboxylic acid) | ~2.5-3.0 (estimated) | Reactivity in pH-dependent reactions |

Q. What are the established synthetic routes for 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via cyclization of precursor thioureas or through multi-step sequences involving esterification and ring closure. For example, a method analogous to the synthesis of indole-thiazole derivatives involves refluxing 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid . Optimization strategies include:

- Catalyst screening : Use of NaOAc or pyridine to enhance cyclization efficiency.

- Temperature control : Maintaining reflux at 110–120°C to avoid side reactions.

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate pure crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid derivatives across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurities. To address this:

- Standardize bioassays : Use USP-grade reagents and validate protocols against reference compounds (e.g., Pharmacopeial Forum guidelines for azabicyclo derivatives) .

- Characterize impurities : Employ LC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized thiazine rings) that may interfere with activity .

- Theoretical modeling : Compare experimental IC50 values with computational docking results to validate target interactions .

Q. What advanced spectroscopic and chromatographic techniques are most effective for characterizing the stereochemical purity of 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid?

- Methodological Answer :

-

Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases to resolve enantiomers.

-

NMR : 2D NOESY or COSY to confirm spatial proximity of protons in the dihydrothiazine ring.

-

High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C8H9NO4S) with <2 ppm error .

Technique Key Parameters Application Chiral HPLC 90:10 hexane/IPA, 1.0 mL/min flow rate Enantiomeric excess determination 13C NMR DMSO-d6, 125 MHz Carbonyl and ring junction analysis

Q. How do variations in pH and solvent systems affect the stability of 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid during long-term storage?

- Methodological Answer : Stability studies of structurally similar compounds show:

-

Acidic conditions (pH <3) : Promote ester hydrolysis, forming free carboxylic acid derivatives.

-

Neutral/basic conditions (pH >7) : Accelerate thiazine ring oxidation, leading to sulfoxide byproducts.

-

Solvent effects : Aqueous buffers reduce shelf life, while anhydrous DMSO preserves integrity for >6 months .

Condition Degradation Pathway Mitigation Strategy pH 2.0, 25°C Ester hydrolysis Store in dry, non-polar solvents pH 9.0, 40°C Ring oxidation Use antioxidant additives (e.g., BHT)

Q. What factorial design approaches are optimal for studying the synergistic effects of substituents on the bioactivity of 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid analogs?

- Methodological Answer : A 2k factorial design is recommended to evaluate variables like substituent electronegativity, steric bulk, and ring saturation. For example:

- Factors : Methoxycarbonyl position (C5 vs. C6), thiazine saturation (dihydro vs. tetrahydro).

- Responses : Enzymatic inhibition (e.g., COX-2 IC50) or solubility.

- Analysis : ANOVA to identify significant interactions; follow-up with response surface methodology (RSM) for optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points and spectral data for 5-(Methoxycarbonyl)-5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid across literature sources?

- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. To resolve:

- Thermogravimetric analysis (TGA) : Differentiate between anhydrous and hydrated forms.

- XRPD : Compare diffraction patterns with reference standards.

- Reproducibility checks : Synthesize the compound using documented protocols and validate against pharmacopeial monographs (e.g., USP33 guidelines for related thiazine-carboxylates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.